5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime
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Overview
Description
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science
Preparation Methods
The synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-1-phenyl-5-pyrazolone.
Reaction with Phosphoryl Chloride and Dimethylformamide: Phosphoryl chloride is added dropwise to ice-cold dimethylformamide. The mixture is then heated under reflux for 1 hour.
Formation of the Intermediate: The reaction mixture is poured into ice-cold water, leading to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
O-Methyloxime Formation: The intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form the O-methyloxime derivative
Chemical Reactions Analysis
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different substituents on the pyrazole ring.
Cyclocondensation: It can participate in cyclocondensation reactions to form fused heterocycles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents
Agrochemistry: It is used in the development of insecticides, herbicides, and plant growth regulators.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime include:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the O-methyloxime group but shares the core pyrazole structure.
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of the aldehyde and O-methyloxime groups.
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: This compound has a hydroxyl and nitrile group, differing from the O-methyloxime derivative.
Properties
IUPAC Name |
(E)-1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16-12(13)10(8-14-17-2)11(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXNGVQNUQAQOA-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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